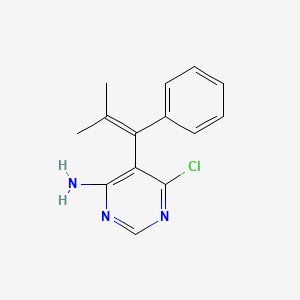

6-Chloro-5-(2-methyl-1-phenylprop-1-enyl)pyrimidin-4-amine

Description

Properties

CAS No. |

25844-58-0 |

|---|---|

Molecular Formula |

C14H14ClN3 |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

6-chloro-5-(2-methyl-1-phenylprop-1-enyl)pyrimidin-4-amine |

InChI |

InChI=1S/C14H14ClN3/c1-9(2)11(10-6-4-3-5-7-10)12-13(15)17-8-18-14(12)16/h3-8H,1-2H3,(H2,16,17,18) |

InChI Key |

OJZGGWIHNBBFDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=C(N=CN=C2Cl)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Substitution Reactions: The chloro and amine groups are introduced through substitution reactions. For instance, chlorination can be achieved using reagents like phosphorus oxychloride, while the amine group can be introduced via nucleophilic substitution using ammonia or amines.

Alkylation: The 2-methyl-1-phenylprop-1-en-1-yl group can be introduced through an alkylation reaction using appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, potentially leading to the formation of dihydropyrimidine derivatives or reduced phenyl groups.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols, or alkoxides under basic or neutral conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Dihydropyrimidine derivatives, reduced phenyl groups.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Molecular Formula : C14H14ClN3

- Molecular Weight : 259.74 g/mol

- CAS Number : 25844-60-4

- IUPAC Name : 6-chloro-5-(2-methyl-1-phenylprop-1-enyl)pyrimidin-4-amine

Structural Characteristics

The structure of this compound features a pyrimidine ring substituted with a chlorinated phenyl group and an alkenyl side chain, which is crucial for its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug design.

Case Studies

Anticancer Activity : Research has indicated that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms .

Antiviral Properties : Some studies have explored the antiviral potential of pyrimidine derivatives against various viruses, suggesting that modifications to the pyrimidine structure can enhance activity against viral replication .

Agricultural Chemistry

The compound's ability to modulate biological pathways makes it a candidate for developing new agrochemicals. Pyrimidine derivatives are known to exhibit herbicidal and fungicidal properties.

Data Table: Comparative Efficacy of Pyrimidine Derivatives in Agriculture

| Compound Name | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Herbicide | 85 | |

| Compound B | Fungicide | 75 | |

| 6-Chloro... | Antiviral | TBD |

Biochemical Research

The compound has applications in biochemical assays due to its ability to interact with enzymes and receptors. Its role as an inhibitor or modulator can provide insights into metabolic pathways.

Case Studies

Enzyme Inhibition : Studies have reported that certain pyrimidine derivatives can act as inhibitors of key enzymes involved in nucleotide metabolism, which can be useful in understanding metabolic diseases .

Receptor Binding Studies : Research involving receptor binding assays has indicated that modifications to the pyrimidine structure can influence binding affinity and specificity, which is critical for drug development .

Mechanism of Action

The mechanism of action of 6-chloro-5-(2-methyl-1-phenylprop-1-en-1-yl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The chloro and amine groups, along with the pyrimidine ring, can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 5

(a) 6-Chloro-5-(2,4-difluorophenyl)pyrimidin-4-amine Derivatives

- Example : 6-Chloro-5-(2,4-difluorophenyl)-2-(pyrazin-2-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)pyrimidin-4-amine ()

- Key Differences : Position 5 contains a difluorophenyl group instead of the alkenyl substituent. The amine at position 4 is substituted with a trifluoropropyl group.

- Impact : Fluorine atoms enhance lipophilicity and metabolic stability, while the trifluoropropyl group increases steric bulk and electron-withdrawing effects. This compound targets tubulin in cancer therapy, contrasting with the target compound’s unmodified amine and alkenyl group .

(b) 6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine

- Structure: Position 5 features an iodine atom, and position 2 has a methylsulfanyl group (). The methylsulfanyl group at position 2 modifies electronic properties compared to the target compound’s unsubstituted pyrimidine core. Impact: Iodine’s polarizability may enhance halogen bonding in protein interactions, while the methylsulfanyl group increases electron density at position 2 .

Amine Group Modifications

(a) 6-Chloro-N,N-dimethylpyrimidin-4-amine

- Structure: The amine at position 4 is dimethylated (CAS 31058-83-0) (). Key Differences: Dimethylation reduces basicity and increases hydrophobicity compared to the primary amine in the target compound.

(b) 6-Chloro-N-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Core Structure Variations

(a) Pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8-amine

- Structure: A tricyclic core with fused thieno and pyridazine rings (). Impact: Targets muscarinic acetylcholine receptors (M4), suggesting divergent therapeutic applications compared to the monocyclic target compound .

Biological Activity

6-Chloro-5-(2-methyl-1-phenylprop-1-enyl)pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine ring, which is known for its biological activity, particularly in the development of pharmaceuticals aimed at treating various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H14ClN3, with a molecular weight of approximately 259.73 g/mol. Key properties include:

| Property | Value |

|---|---|

| CAS Number | 25844-58-0 |

| Molecular Weight | 259.73 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| LogP | 3.724 |

Anti-inflammatory and Antimicrobial Activity

The compound has also been investigated for anti-inflammatory properties. Pyrimidine derivatives often interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.

In terms of antimicrobial activity, compounds within this class have shown effectiveness against various bacterial strains. The presence of a chloro group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Interaction : It may bind to specific receptors (e.g., EGFR), blocking their activation and downstream signaling.

- Nucleic Acid Interaction : The structure may allow it to interact with DNA or RNA, affecting replication or transcription processes.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 5-(2-Methyl-1-phenylprop-1-enyl)pyrimidin-4-amine | Lacks chloro group; potentially less reactive | Moderate anticancer activity |

| 6-Chloro-5-(1-phenylprop-1-enyl)pyrimidin-4-amine | Lacks methyl group; altered sterics | Reduced binding affinity |

| 6-Chloro-5-(2-methylprop-1-enyl)pyrimidin-4-amne | Lacks phenyl group; different hydrophobicity | Variable efficacy in antimicrobial tests |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-5-(2-methyl-1-phenylprop-1-enyl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves multi-step reactions, including alkylation, halogenation, and condensation. For example, outlines a protocol where intermediates are reacted under nitrogen protection at controlled temperatures (0°C to room temperature) with slow addition of bromides to minimize side reactions. Post-reaction workup (e.g., extraction with ethyl acetate, drying with Na₂SO₄, and purification via silica gel chromatography) is critical for isolating high-purity products. Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., dimethylformamide for solubility), or reaction time .

Q. How should researchers characterize the structural conformation of this compound to confirm its identity?

- Methodological Answer : X-ray crystallography is the gold standard for resolving molecular conformation, as demonstrated in for a related pyrimidine derivative. Key parameters include dihedral angles between the pyrimidine ring and substituents (e.g., phenyl groups), which influence electronic properties. Complementary techniques like ¹H/¹³C NMR and ESI-MS (as in ) validate molecular structure, while hydrogen bonding patterns (intramolecular N–H⋯N bonds) and weak interactions (C–H⋯π) stabilize crystal packing .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Using fume hoods and personal protective equipment (gloves, goggles) to prevent inhalation or dermal contact.

- Storing the compound in a cool, dry environment away from oxidizers.

- Implementing first-aid measures (e.g., rinsing eyes with water for 15 minutes if exposed) and disposing of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies (using software like AutoDock) may simulate interactions with biological targets (e.g., kinases), as seen in for related pyrimidine-based inhibitors. Integration with AI-driven platforms (e.g., COMSOL Multiphysics) enables dynamic simulation of reaction pathways or material properties .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural analysis?

- Methodological Answer : Conflicting data may arise from polymorphic forms or dynamic molecular conformations. highlights the importance of comparing dihedral angles and hydrogen bonding networks across polymorphs. Redundant spectroscopy (e.g., 2D NMR for coupling constants) and temperature-dependent crystallography can distinguish between static disorder and true conformational flexibility .

Q. How does the substitution pattern (e.g., chloro, methyl, phenyl groups) influence the compound’s physicochemical properties?

- Methodological Answer : Substituents alter lipophilicity (logP), solubility, and steric effects. For example:

- The chloro group increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic aromatic substitution.

- The 2-methyl-1-phenylprop-1-enyl group introduces steric hindrance, potentially affecting binding to biological targets.

- Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects with experimental data (e.g., IC₅₀ values) .

Q. What experimental designs are suitable for investigating this compound’s mechanism of action in biological systems?

- Kinetic assays : Measure enzyme inhibition (e.g., methionine aminopeptidase-1 in ) using fluorogenic substrates.

- Cellular assays : Evaluate antiproliferative effects via MTT assays, complemented by flow cytometry for apoptosis/cycle analysis.

- Theoretical linkage : Align findings with established mechanisms (e.g., CDK inhibition in ) to refine target hypotheses .

Q. How can researchers address reproducibility challenges in synthesizing or testing this compound?

- Methodological Answer : Reproducibility requires rigorous documentation of:

- Synthetic parameters : Precise temperature control, solvent purity, and catalyst batch (e.g., LiAlH₄ activity in ).

- Analytical validation : Use internal standards in NMR and calibrate HPLC systems with certified reference materials.

- Data transparency : Share raw crystallographic data (e.g., CIF files per ) and statistical methods (e.g., error margins in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.